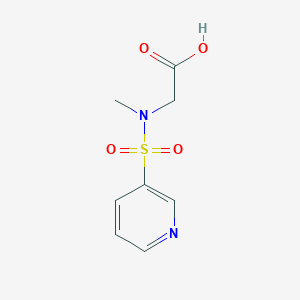

2-(N-methylpyridine-3-sulfonamido)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[methyl(pyridin-3-ylsulfonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-10(6-8(11)12)15(13,14)7-3-2-4-9-5-7/h2-5H,6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGOOXFMADQIBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)S(=O)(=O)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017029-42-3 | |

| Record name | 2-(N-methylpyridine-3-sulfonamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Modifications of the Pyridine Ring:

The pyridine (B92270) ring is a common scaffold in medicinal chemistry, and its biological activity is often modulated by the nature and position of its substituents. nih.gov For pyridine-containing compounds, the introduction of small, electron-donating groups can influence their interaction with biomolecular targets.

Substituent Position: The biological activity of pyridine derivatives is highly dependent on the substitution pattern. Altering the position of the sulfonamide group from the 3-position to the 2- or 4-position on the pyridine ring would likely have a significant impact on the molecule's conformational presentation and its ability to bind to target proteins.

Addition of Functional Groups: The introduction of functional groups onto the pyridine ring is a common strategy to probe the binding pocket of a biological target. For instance, adding hydroxyl (-OH), methoxy (B1213986) (-OCH3), or amino (-NH2) groups could introduce new hydrogen bonding opportunities, potentially enhancing binding affinity. nih.gov Conversely, the addition of bulky substituents may lead to steric hindrance, thereby reducing activity. nih.gov Halogenation of the pyridine ring can also modulate activity, though the effects can be unpredictable, sometimes increasing and other times decreasing potency. nih.gov

Modifications of the Sulfonamide Linker and N Substitution:

The sulfonamide group is a key structural feature, and modifications to this linker can significantly affect the compound's properties.

Sulfonamide Moiety: The sulfonamide itself is a critical pharmacophore. Isosteric replacement of the sulfonamide with other acidic functional groups, such as a carboxylic acid, could be explored to understand the importance of the sulfonyl group for activity.

Modifications of the Acetic Acid Moiety:

The acetic acid portion of the molecule provides a key acidic center, which is often crucial for anchoring the molecule to a binding site.

Chain Length: The distance between the acidic center and the aromatic pyridine (B92270) ring is a critical determinant of activity in many arylalkanoic acids. pharmacy180.com Increasing the carbon chain length from acetic acid to propionic or butyric acid would alter this distance and could lead to a decrease in activity. pharmacy180.com

Alpha-Substitution: The introduction of a methyl group at the carbon atom adjacent to the carboxylic acid (the alpha-position) has been shown to enhance the anti-inflammatory activity of some arylalkanoic acids. pharmacy180.com This modification could be explored to determine its effect on the biological activity of 2-(N-methylpyridine-3-sulfonamido)acetic acid.

Acidic Group Bioisosteres: The carboxylic acid can often be replaced with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid, to improve metabolic stability or potency. pharmacy180.compharmacy180.com The activity of such analogs would depend on the specific requirements of the target's binding pocket.

The following interactive data table summarizes the likely impact of these hypothetical modifications on the biochemical activity of this compound, based on established SAR principles for related compound classes.

| Analog | Modification from Parent Compound | Predicted Impact on Activity | Rationale |

|---|---|---|---|

| 2-(N-methylpyridine-2-sulfonamido)acetic acid | Sulfonamide at position 2 of the pyridine ring | Likely altered | Change in the spatial arrangement of key binding groups. |

| 2-(N-methyl-5-hydroxypyridine-3-sulfonamido)acetic acid | Addition of a hydroxyl group at position 5 of the pyridine ring | Potentially increased | Introduction of a hydrogen bond donor. nih.gov |

| 2-(N-ethylpyridine-3-sulfonamido)acetic acid | Replacement of N-methyl with N-ethyl | Potentially altered | Increased lipophilicity and potential for steric effects. |

| 3-(N-methylpyridine-3-sulfonamido)propanoic acid | Increased carboxylic acid chain length | Likely decreased | Suboptimal distance between the acidic center and the aromatic ring. pharmacy180.com |

| 2-(N-methylpyridine-3-sulfonamido)propanoic acid | Alpha-methylation of the acetic acid moiety | Potentially increased | Alpha-substitution can enhance activity in arylalkanoic acids. pharmacy180.com |

| N-methyl-1-(pyridin-3-ylsulfonyl)-5H-tetrazol-5-yl)methane | Replacement of carboxylic acid with a tetrazole group | Potentially retained or increased | Tetrazole is a common bioisostere for carboxylic acid. pharmacy180.com |

Advanced Computational and Theoretical Chemistry Studies of 2 N Methylpyridine 3 Sulfonamido Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular structure and electronic properties from first principles. For a molecule like 2-(N-methylpyridine-3-sulfonamido)acetic acid, these methods would provide invaluable insights into its stability, reactivity, and intermolecular interaction potential.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons. A typical study would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to accurately model the system. researchgate.netresearchgate.net The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. The output would include precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric profile.

Hypothetical Data Table for DFT Geometry Optimization This table illustrates the type of data that would be generated from a DFT calculation. The values are for demonstrative purposes only.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| S-O1 | 1.43 | O1-S-O2 | 120.5 |

| S-N | 1.65 | C(pyridine)-S-N | 107.8 |

| N-C(methyl) | 1.47 | S-N-C(acetic) | 118.2 |

| **Dihedral Angles (°) ** | |||

| O1-S-N-C(methyl) | -55.4 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap, orbital shapes)

Frontier Molecular Orbital (FMO) theory is used to explain chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. nih.govrsc.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. Analysis of the orbital shapes shows where these electron donation and acceptance sites are located on the molecule.

Hypothetical Data Table for FMO Analysis This table illustrates the type of data that would be generated. The values are for demonstrative purposes only.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.22 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential. For this compound, MEP analysis would identify the acidic proton of the carboxylic acid, the electronegative oxygen atoms of the sulfonyl group, and the nitrogen atom of the pyridine (B92270) ring as key sites for intermolecular interactions. nih.gov

Molecular Dynamics (MD) Simulations

While quantum calculations provide a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.

Conformational Analysis and Flexibility Studies

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For a flexible molecule like this compound, an MD simulation would reveal its conformational landscape. By simulating the molecule's movement over nanoseconds, researchers can identify the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule, such as the rotation around the S-N bond or the orientation of the acetic acid side chain. This information is critical for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

Solvation Effects and Dynamic Behavior in Different Media

The solvation and dynamic behavior of this compound are critical determinants of its conformational preferences and potential interactions in biological systems. Molecular dynamics (MD) simulations are a powerful tool to investigate these phenomena by modeling the compound's behavior in various solvent environments over time. Such simulations can provide insights into how the molecule's structure and flexibility are influenced by the surrounding medium.

In aqueous media, the polar nature of water is expected to have a significant impact on the molecule. The pyridine nitrogen, the sulfonyl oxygens, and the carboxylic acid group are all capable of forming hydrogen bonds with water molecules. MD simulations of similar pyridine-containing compounds in water have shown that the pyridine ring can orient itself to maximize these favorable interactions. For this compound, this would likely involve the pyridine nitrogen acting as a hydrogen bond acceptor. acs.orgacs.org The acetic acid moiety, being ionizable, will also strongly interact with polar solvents.

Conversely, in non-polar, aprotic solvents, the intramolecular interactions are likely to play a more dominant role in determining the compound's conformation. The absence of strong solute-solvent hydrogen bonds may lead to a more compact structure, where intramolecular hydrogen bonding could occur between the carboxylic acid proton and one of the sulfonyl oxygens or the pyridine nitrogen. The dynamic behavior in such media would be characterized by less conformational flexibility compared to aqueous solutions.

The interplay between the hydrophilic and hydrophobic parts of the molecule will also govern its behavior at interfaces, such as a lipid bilayer. The pyridine and sulfonamide groups provide hydrophilicity, while the methyl group and the aromatic ring contribute to its lipophilic character. MD simulations can model this partitioning behavior, which is crucial for predicting its ability to cross biological membranes. acs.orgacs.org

To quantify the solvation effects, the free energy of solvation can be calculated. This thermodynamic parameter indicates the energetic favorability of dissolving the compound in a particular solvent. A more negative solvation free energy suggests better solubility.

Table 1: Predicted Solvation Free Energies (ΔGsolv) of this compound in Different Solvents

| Solvent | Dielectric Constant (ε) | Predicted ΔGsolv (kcal/mol) | Interpretation |

| Water | 78.4 | -15.8 | High solubility due to strong polar interactions and hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | -12.5 | Good solubility in a polar aprotic solvent. |

| Methanol | 32.7 | -10.2 | Moderate solubility with hydrogen bonding capabilities. |

| Chloroform | 4.8 | -4.1 | Lower solubility in a less polar solvent. |

| Hexane | 1.9 | +2.5 | Poor solubility in a non-polar solvent. |

In Silico Docking and Binding Affinity Predictions (Molecular Interactions)

Given the prevalence of the sulfonamide and pyridine motifs in medicinally active compounds, this compound can be hypothetically docked against several biological targets to predict its potential interactions. researchgate.net Common targets for sulfonamide-containing molecules include carbonic anhydrases, kinases, and various synthases. nih.govmdpi.com

For instance, carbonic anhydrases are a well-established target for sulfonamides. nih.govmdpi.com The primary sulfonamide group is known to coordinate with the zinc ion in the active site of these enzymes. Although this compound is a secondary sulfonamide, the sulfonyl group can still participate in crucial interactions. Molecular docking simulations could reveal that the sulfonyl oxygens form hydrogen bonds with key amino acid residues in the active site, such as threonine or histidine. nih.gov The pyridine ring could engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine. nih.gov The N-methylacetic acid moiety could extend into a solvent-exposed region of the active site, potentially forming additional hydrogen bonds or electrostatic interactions.

Another hypothetical target class could be protein kinases. Many kinase inhibitors feature a heterocyclic scaffold like pyridine that interacts with the hinge region of the ATP-binding site. acs.org Docking studies might predict that the pyridine nitrogen of this compound forms a hydrogen bond with the backbone amide of a hinge residue, a common binding mode for kinase inhibitors. The rest of the molecule would then occupy the ATP-binding pocket, with the sulfonamide and acetic acid groups potentially interacting with other residues in the vicinity.

Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Functional Group of Ligand | Potential Interacting Residue(s) | Type of Interaction | Predicted Binding Affinity (ΔGbind, kcal/mol) |

| Pyridine Ring | Cysteine (hinge region) | Hydrogen Bond | -8.5 |

| Sulfonyl Group | Lysine, Aspartate | Hydrogen Bond, Electrostatic | |

| N-Methyl Group | Leucine, Valine | Hydrophobic | |

| Acetic Acid | Arginine, Serine | Hydrogen Bond, Electrostatic |

The molecular recognition of this compound at a hypothetical active site would be a dynamic process involving a series of non-covalent interactions. Upon entering the binding pocket, the ligand would undergo conformational changes to adopt a low-energy pose that maximizes favorable interactions with the protein.

Molecular dynamics simulations of the ligand-protein complex can elucidate the stability of these interactions over time. acs.org For a sulfonamide binding to a target like dihydropteroate (B1496061) synthase (DHPS), a key recognition event is the interaction of the sulfonamide group with conserved residues in the active site. biorxiv.orgresearchgate.net The pyridine ring can further anchor the molecule through hydrophobic and aromatic interactions.

The specificity of binding is often determined by a unique combination of hydrogen bonds, electrostatic interactions, hydrophobic contacts, and van der Waals forces. The N-methylacetic acid side chain could play a crucial role in conferring selectivity for a particular target by probing specific sub-pockets within the active site. The flexibility of this side chain would allow it to adopt different conformations to optimize interactions with various residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Analogs

To build a robust QSAR model, a dataset of analogs with known activities is required. For each analog, a set of molecular descriptors would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric parameters, electronic properties).

Multiple linear regression (MLR) is a common statistical method used to build QSAR models. nih.govresearchgate.net An MLR equation would take the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors and c₁, c₂, ..., cₙ are their regression coefficients.

For instance, a hypothetical QSAR model for the binding of pyridine-sulfonamide analogs to a kinase might reveal that descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., HOMO/LUMO energies), and steric bulk are important for activity. nih.gov

Table 3: Hypothetical QSAR Model for Predicting Binding Affinity of Structural Analogs

| Descriptor | Coefficient | Description | Contribution to Activity |

| LogP | +0.45 | Lipophilicity | Increased lipophilicity is favorable. |

| Dipole Moment | -0.21 | Molecular Polarity | Lower polarity is preferred for binding. |

| Molecular Surface Area | +0.15 | Steric Property | Larger surface area may enhance interactions. |

| HOMO Energy | -0.33 | Electronic Property | Lower HOMO energy is associated with higher affinity. |

Model Statistics: R² = 0.85, Q² = 0.72

This model would suggest that analogs with higher lipophilicity, larger surface area, and lower HOMO energy are likely to exhibit better binding affinity. Such models are valuable for prioritizing the synthesis of new analogs with potentially improved activity. nih.gov

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For the structural analogs of this compound, a pharmacophore model can be generated based on their common structural features and their predicted binding modes. nih.gov

A typical pharmacophore model for a kinase inhibitor, for example, might include:

A hydrogen bond acceptor (e.g., the pyridine nitrogen).

A hydrogen bond donor (e.g., the sulfonamide N-H in a primary sulfonamide analog).

One or more hydrophobic/aromatic regions (e.g., the pyridine ring).

An additional hydrogen bond acceptor/donor or charged group (e.g., the carboxylic acid).

Table 4: Key Pharmacophoric Features for Hypothetical Biological Activity

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hinge region of kinases. |

| Aromatic Ring | Pyridine Ring | π-π stacking with aromatic residues. |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens | Interaction with polar residues in the active site. |

| Hydrophobic Center | N-Methyl Group | Van der Waals interactions in a hydrophobic pocket. |

| Negative Ionizable Group | Carboxylic Acid | Electrostatic interactions with positively charged residues. |

This pharmacophore model serves as a 3D query for virtual screening of compound libraries to identify new molecules with the desired features. It also guides the structural modification of the lead compound. For example, the model might suggest that adding a bulky hydrophobic group to the pyridine ring could enhance interactions with a specific hydrophobic pocket in the target's active site, thereby improving binding affinity and selectivity. acs.org

Chemical Reactivity and Mechanistic Investigations of the 2 N Methylpyridine 3 Sulfonamido Acetic Acid Scaffold

Reaction Kinetics and Thermodynamics of Acid-Base Equilibria

The acid-base properties of 2-(N-methylpyridine-3-sulfonamido)acetic acid are determined by the ionizable protons of the carboxylic acid and the potential protonation of the pyridine (B92270) nitrogen. The pKa of the carboxylic acid group is expected to be in the typical range for acetic acid derivatives, while the pKa of the pyridine nitrogen will be influenced by the electron-withdrawing nature of the sulfonamide group.

The primary equilibrium involves the dissociation of the carboxylic acid proton: R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

A secondary equilibrium involves the protonation of the pyridine nitrogen: Py + H₃O⁺ ⇌ PyH⁺ + H₂O

Due to the electron-withdrawing effect of the 3-sulfonamido group, the pyridine ring is deactivated, making the nitrogen less basic than that of unsubstituted pyridine (pKa ≈ 5.2). Consequently, the pKa for the protonated pyridine ring in this molecule is expected to be lower.

Table 1: Predicted pKa Values for this compound

| Functional Group | Predicted pKa Range | Notes |

|---|---|---|

| Carboxylic Acid | 3.0 - 4.5 | The exact value is influenced by the electronic effects of the rest of the molecule. |

Note: These are estimated values based on typical ranges for similar functional groups and require experimental verification.

Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) of ionization for the carboxylic acid group are expected to be in line with those of other carboxylic acids. The ionization is typically a slightly endothermic process with a negative entropy change, reflecting the increased ordering of solvent molecules around the resulting ions.

Hydrolysis Mechanisms of the Amide and Sulfonamide Linkages

The this compound scaffold contains two linkages susceptible to hydrolysis: the N-methyl amide portion of the acetic acid moiety and the sulfonamide bond. The mechanisms of hydrolysis for both are generally catalyzed by either acid or base.

Amide Hydrolysis:

Under acidic conditions, the hydrolysis of the amide linkage is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. The reaction proceeds through a tetrahedral intermediate, and subsequent proton transfers lead to the cleavage of the C-N bond, yielding a carboxylic acid and an amine.

Under basic conditions, the hydrolysis occurs via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, also forming a tetrahedral intermediate. The subsequent elimination of the amide anion is typically the rate-determining step, which is followed by an acid-base reaction to form the carboxylate and the neutral amine.

Sulfonamide Hydrolysis:

Sulfonamides are generally more resistant to hydrolysis than amides. However, under forcing acidic or basic conditions, cleavage can occur.

Acid-catalyzed hydrolysis of sulfonamides is thought to involve protonation of the nitrogen atom, followed by nucleophilic attack of water on the sulfur atom.

Base-catalyzed hydrolysis of sulfonamides can proceed through different mechanisms depending on the substitution pattern. For N-substituted sulfonamides, direct nucleophilic attack of a hydroxide ion on the sulfur atom can occur. In cases where there is a proton on the sulfonamide nitrogen, an elimination-addition mechanism involving the formation of a sulfonyliminium ion has been proposed.

Oxidation and Reduction Pathways of the Pyridine Ring

The pyridine ring in this compound can undergo both oxidation and reduction reactions, although the presence of the electron-withdrawing sulfonamide group makes it less susceptible to oxidation compared to unsubstituted pyridine.

Oxidation:

Electrochemical oxidation of pyridine derivatives typically leads to the formation of the corresponding pyridine N-oxide. The oxidation potential will be influenced by the substituents on the ring. The electron-withdrawing nature of the sulfonamide group would be expected to increase the oxidation potential compared to pyridine itself. Chemical oxidation can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide.

Reduction:

The catalytic hydrogenation of the pyridine ring to a piperidine (B6355638) ring is a common transformation. This is typically achieved using heterogeneous catalysts such as platinum, palladium, or rhodium under hydrogen pressure. The reaction conditions can often be tuned to achieve partial reduction to a tetrahydropyridine. The presence of the sulfonamide group may influence the rate and selectivity of the reduction. Electrocatalytic hydrogenation has also emerged as a method for pyridine reduction under milder conditions.

Derivatization Reactions for Structure-Behavior Relationship (SBR) Studies

To investigate structure-behavior relationships, the this compound scaffold can be chemically modified at several positions.

The carboxylic acid group is a versatile handle for derivatization.

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst. Alternatively, reaction with alkyl halides under basic conditions or using coupling agents can also yield esters.

Amide Formation: The carboxylic acid can be coupled with a primary or secondary amine to form a new amide bond. This is typically achieved using a coupling agent such as a carbodiimide (B86325) (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt).

Table 2: Common Reagents for Carboxyl Group Modification

| Reaction | Reagent(s) | Product |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Methyl/Ethyl Ester |

The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic substitution. However, under harsh conditions, reactions such as sulfonation can occur, typically at the 3-position relative to the nitrogen. The existing 3-sulfonamido group will further direct incoming electrophiles.

Nucleophilic aromatic substitution is more favorable for pyridine, especially at the 2- and 4-positions, and is facilitated by the presence of a good leaving group. Derivatization of the pyridine ring in this scaffold would likely involve multi-step sequences, potentially starting with the synthesis of a substituted pyridine precursor.

The sulfonamide moiety offers opportunities for modification. The nitrogen atom can be further alkylated or acylated under appropriate conditions. Synthesis of sulfonamides from sulfonyl chlorides and amines is a common method, suggesting that variations in the amine component can be introduced at the synthetic stage to generate a library of analogs.

Exploration of Molecular Interactions of 2 N Methylpyridine 3 Sulfonamido Acetic Acid with Biomolecular Systems

In Vitro Biochemical Assays for Enzyme Inhibition or Activation

There is currently no publicly available research detailing in vitro biochemical assays conducted with 2-(N-methylpyridine-3-sulfonamido)acetic acid. Consequently, its effects on enzyme activity, whether inhibitory or activating, are unknown.

Characterization of Binding Specificity to Purified Protein Targets

Information regarding the binding specificity of this compound to any purified protein targets is not available in the current body of scientific literature. Studies to identify its potential protein partners are a prerequisite to understanding its biological role.

Kinetic Analysis of Enzyme Modulation

Without evidence of interaction with any specific enzyme, no kinetic analyses of enzyme modulation by this compound have been reported. Such studies would be essential to determine the mechanism and parameters of any potential enzymatic modulation.

Ligand-Target Binding Studies (Non-Cellular Context)

Biophysical studies to quantitatively assess the binding of this compound to biological macromolecules have not been published.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

There are no available Surface Plasmon Resonance (SPR) data to characterize the binding kinetics (association and dissociation rates) or the affinity of this compound for any specific target.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters of Binding

Similarly, Isothermal Titration Calorimetry (ITC) studies, which would provide insight into the thermodynamic driving forces of binding (enthalpy and entropy), have not been reported for this compound.

Investigation of Molecular Recognition Mechanisms (e.g., hydrogen bonding, π-stacking)

The specific molecular recognition mechanisms employed by this compound in any potential interaction with a biological target are yet to be elucidated. Investigations into the roles of hydrogen bonding, π-stacking, hydrophobic interactions, or electrostatic forces would be necessary to understand the structural basis of its binding.

Structure-Activity Relationship (SAR) Studies of Analogs in Biochemical Assays

While specific and extensive structure-activity relationship (SAR) studies focusing solely on this compound are not widely available in peer-reviewed literature, the SAR of this compound can be inferred by examining related classes of molecules, such as pyridine (B92270) derivatives, sulfonamides, and N-aryl amino acids. By analyzing the typical effects of structural modifications on these core components, a predictive SAR profile for this compound can be constructed.

The core structure of this compound can be divided into three key regions for SAR analysis: the pyridine ring, the N-methyl-sulfonamide linker, and the acetic acid moiety.

Analytical Methodologies for Research Applications of 2 N Methylpyridine 3 Sulfonamido Acetic Acid

Chromatographic Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating "2-(N-methylpyridine-3-sulfonamido)acetic acid" from impurities and for its precise quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be adapted for these purposes.

Reverse-phase HPLC (RP-HPLC) is a primary choice for the analysis of polar, non-volatile compounds like "this compound". Method development would focus on optimizing the separation of the target analyte from any starting materials, by-products, or degradation products.

A typical starting point for method development would involve a C18 stationary phase. The mobile phase composition would be critical, likely consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase would need to be carefully controlled to ensure consistent ionization of the carboxylic acid and the pyridine (B92270) nitrogen, thereby achieving reproducible retention times. A gradient elution may be necessary to resolve compounds with a wide range of polarities. wu.ac.thwu.ac.th Detection is commonly achieved using a UV detector, set at a wavelength where the pyridine ring exhibits strong absorbance. wu.ac.th

Table 1: Illustrative RP-HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of starting conditions for HPLC method development.

Direct analysis of "this compound" by GC is challenging due to its low volatility and thermal lability. Therefore, derivatization is a necessary step to convert the polar functional groups (carboxylic acid and sulfonamide) into more volatile and thermally stable moieties. nih.govgcms.cz

Common derivatization strategies include silylation and alkylation. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), can convert the active hydrogens on the carboxylic acid and sulfonamide groups into trimethylsilyl (B98337) (TMS) derivatives. research-solution.comunina.it Alkylation, for instance using (trimethylsilyl)diazomethane (TMSD) or pentafluorobenzyl bromide (PFB-Br), can form methyl or pentafluorobenzyl esters and ethers. nih.govnih.gov The choice of derivatization reagent depends on the desired volatility and the detector being used. gcms.cz

Table 2: Potential Derivatization Reagents for GC Analysis

| Derivatization Reagent | Target Functional Group(s) | Derivative Formed |

| BSTFA + 1% TMCS | Carboxylic acid, Sulfonamide N-H | Trimethylsilyl (TMS) ester and silylated sulfonamide |

| TMSD | Carboxylic acid | Methyl ester |

| PFB-Br | Carboxylic acid | Pentafluorobenzyl (PFB) ester |

This table outlines common derivatization approaches applicable to the target compound.

Advanced Mass Spectrometry Techniques for Trace Analysis in Research Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the trace analysis of "this compound" in complex research matrices such as biological fluids or environmental samples. nih.govhpst.cz This technique offers high sensitivity and selectivity, allowing for both quantification and structural confirmation.

Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule, typically operating in positive ion mode to protonate the pyridine nitrogen. nih.govnih.gov For trace quantification, selected reaction monitoring (SRM) on a tandem mass spectrometer is employed. This involves selecting the protonated molecule as the precursor ion and monitoring specific fragment ions. The fragmentation of sulfonamides often involves cleavage of the S-N bond and rearrangements within the pyridine or benzene (B151609) ring. nih.govnih.gov Sample preparation is critical for trace analysis and often involves solid-phase extraction (SPE) to remove matrix interferences and concentrate the analyte. usda.govacs.org

Table 3: Hypothetical LC-MS/MS Parameters for Trace Analysis

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ |

| Fragment Ions (m/z) | To be determined experimentally |

| Collision Energy | Optimized for specific transitions |

| Sample Preparation | Solid-Phase Extraction (SPE) with a mixed-mode cation exchange sorbent |

This table provides a general framework for developing a trace analysis method using LC-MS/MS.

Spectrophotometric Methods for Concentration Determination in Research Solutions

UV-Vis spectrophotometry offers a simple and rapid method for determining the concentration of "this compound" in research solutions, provided that no other components in the solution absorb at the same wavelength. The pyridine ring and the sulfonamide group contribute to the UV absorbance of the molecule. A wavelength of maximum absorbance (λmax) would be determined by scanning a solution of the pure compound across the UV spectrum. A calibration curve of absorbance versus concentration can then be constructed to quantify the compound in unknown solutions according to the Beer-Lambert law. nih.gov

For more complex mixtures, colorimetric methods can be employed. A common approach for primary aromatic amines is the Bratton-Marshall reaction, which involves diazotization of the amine followed by coupling with a chromogenic agent to produce a colored product. nih.govscribd.com While "this compound" is a secondary amine, modifications of this chemistry or other colorimetric reactions specific to sulfonamides or pyridine derivatives could potentially be developed. For instance, coupling with reagents like p-dimethylaminocinnamaldehyde has been used for sulfonamide detection. nih.gov

Electrochemical Methods for Redox Characterization

Electrochemical methods, such as cyclic voltammetry, can be utilized to investigate the redox properties of "this compound". The pyridine ring is an electroactive moiety that can undergo reduction. mdpi.com The sulfonamide group can also be electrochemically active. acs.org By scanning the potential applied to an electrode immersed in a solution of the compound, one can determine its oxidation and reduction potentials.

These studies can provide insights into the molecule's electronic structure and its potential to participate in electron transfer reactions. The electrochemical behavior would be dependent on factors such as the pH of the solution and the nature of the electrode material. researchgate.net Such information can be valuable in understanding its mechanism of action in certain biological or chemical systems. For instance, electrochemical methods have been used in the synthesis of sulfonamides and the functionalization of pyridines, highlighting the redox activity of these structural motifs. acs.orgnih.gov

Conclusion and Future Research Directions

Summary of Current Research Insights into 2-(N-Methylpyridine-3-sulfonamido)acetic Acid Chemistry

Publicly accessible research on this compound is currently limited. The compound is primarily cataloged in chemical databases, which provide foundational information such as its molecular formula (C8H10N2O4S) and IUPAC name (2-[methyl(pyridin-3-ylsulfonyl)amino]acetic acid). americanelements.comuni.lu Detailed experimental studies elucidating its synthesis, physicochemical properties, and potential applications are not extensively reported in peer-reviewed literature. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, found in a significant percentage of FDA-approved drugs. nih.govacs.org Compounds containing the pyridine (B92270) sulfonamide moiety have been investigated for various biological activities, including as carbonic anhydrase inhibitors and anticancer agents. nih.govacs.orgacs.org This broader context suggests that this compound holds potential for further scientific inquiry, though specific data on the compound itself remains scarce. The current understanding is therefore largely based on the general chemical principles of its constituent functional groups—a pyridine ring, a sulfonamide linkage, and a carboxylic acid.

Unexplored Synthetic Challenges and Methodological Advancements

The synthesis of this compound has not been specifically detailed in the available literature, presenting an open area for investigation. General synthetic routes to sulfonamides typically involve the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov For the target compound, this would likely entail the coupling of pyridine-3-sulfonyl chloride with N-methylglycine (sarcosine) or its ester derivative, followed by hydrolysis if necessary.

Future synthetic explorations could focus on several key areas:

Optimization of Coupling Conditions: A primary challenge will be to develop a high-yield, scalable synthesis. This involves screening various bases, solvents, and reaction temperatures to optimize the sulfonylation of N-methylglycine. The reactivity of the pyridine-3-sulfonyl chloride and the potential for side reactions will need to be carefully managed.

Green Chemistry Approaches: Traditional methods may require chlorinated solvents or harsh reagents. Future work could explore more environmentally benign approaches, such as reactions in aqueous media or the use of novel catalytic systems to improve efficiency and reduce waste. nih.gov

Flow Chemistry Synthesis: Continuous flow processes offer advantages in terms of safety, scalability, and reaction control. nih.gov Developing a flow-based synthesis for this compound could represent a significant methodological advancement, allowing for rapid production and optimization.

A comparison of potential synthetic strategies is presented in the table below.

| Synthetic Method | Potential Advantages | Potential Challenges |

| Batch Synthesis (Traditional) | Well-established procedures for sulfonamide formation. | Potential for low yields, requires optimization of conditions, may use hazardous solvents. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Scalability can be an issue, requires specialized equipment. |

| Continuous Flow Synthesis | Enhanced safety and control, easy scalability, potential for high-throughput optimization. nih.gov | Higher initial setup cost, potential for clogging with solid byproducts. |

Novel Directions in Theoretical and Computational Investigations

Computational chemistry offers powerful tools to predict the properties and behavior of this compound, guiding future experimental work. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the molecule's electronic structure, conformational preferences, and spectroscopic properties. nih.govresearchgate.net Key areas of investigation include determining the most stable conformers, calculating the HOMO-LUMO energy gap to assess chemical reactivity, and predicting vibrational frequencies to aid in the interpretation of experimental IR and Raman spectra. mdpi.com

Molecular Docking and Dynamics: Given the prevalence of sulfonamides as enzyme inhibitors, molecular docking studies could be performed against various protein targets, such as carbonic anhydrases or kinases. nih.govacs.org These studies would predict potential binding modes and affinities, helping to identify possible biological applications. Subsequent molecular dynamics (MD) simulations could then be used to assess the stability of the predicted ligand-protein complexes and to understand the key interactions at an atomic level.

Pharmacophore Modeling and Virtual Screening: Based on the structure of the title compound, a pharmacophore model could be developed. This model could then be used for virtual screening of compound libraries to identify other molecules with similar structural features and potentially similar biological activities.

Opportunities for Further Understanding of Molecular Interactions with Model Systems

A critical area for future research is the experimental investigation of how this compound interacts with other molecules, particularly biologically relevant ones.

Protein Binding Studies: The FK506-binding protein 12 (FKBP12) is a recognized model system for studying the interactions of sulfonamide-containing ligands. nih.govacs.org Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) could be used to quantify the binding affinity and thermodynamics of the interaction between the title compound and FKBP12 or other model proteins.

Crystallographic Studies: Obtaining a crystal structure of this compound would provide definitive information about its solid-state conformation and intermolecular interactions, such as hydrogen bonding patterns involving the carboxylic acid and sulfonamide groups. researchgate.net Co-crystallization with model proteins could further elucidate the specific atomic contacts responsible for molecular recognition. nih.gov

Spectroscopic Investigations: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY and HSQC, can be used to study the compound's conformation in solution and to map its binding interface when interacting with a protein partner. Changes in chemical shifts upon titration with a model protein can reveal the parts of the molecule involved in binding.

These future research directions, spanning synthetic chemistry, computational modeling, and biophysical characterization, will be crucial in moving this compound from a catalog chemical to a well-understood molecular entity with potentially valuable properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(N-methylpyridine-3-sulfonamido)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide formation between pyridine derivatives and activated acetic acid intermediates. For example, coupling reactions using carbodiimides (e.g., EDC) or thiol-based linkers (e.g., MCH) can enhance yield . Optimization includes adjusting pH (e.g., sodium acetate buffer), temperature (room temperature to 60°C), and stoichiometric ratios of reagents like NHS or TCEP to minimize by-products . Purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying the pyridine ring substitution pattern and sulfonamide linkage. For instance, -NMR should show peaks for the methyl group on the pyridine (δ ~2.5 ppm) and the sulfonamide NH (δ ~8.5 ppm). X-ray crystallography (as in ) provides definitive proof of molecular geometry, with bond lengths (e.g., C-S at ~1.76 Å) and angles aligning with similar sulfonamide derivatives . Mass spectrometry (HRMS or ESI-MS) confirms molecular weight accuracy (±0.001 Da) .

Q. What safety protocols are necessary for handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound are limited, structurally related sulfonamides require precautions against inhalation and skin contact. Use fume hoods, nitrile gloves, and lab coats. Waste disposal should follow guidelines for sulfonamide-containing compounds, as improper handling may lead to sulfonic acid by-products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. For example, the sulfonamide NH proton may appear broadened in DMSO-d6 due to hydrogen bonding. To address this, compare data across solvents (e.g., CDCl3 vs. D2O) and use 2D NMR (HSQC, HMBC) to assign ambiguous signals . Cross-validate findings with computational chemistry tools (e.g., DFT calculations for predicted -NMR shifts) .

Q. What strategies improve the scalability of synthetic routes while maintaining yield and purity?

- Methodological Answer : Transitioning from batch to flow chemistry can enhance scalability by improving heat/mass transfer and reducing reaction times. For example, continuous-flow systems with immobilized catalysts (e.g., EDC on silica) enable efficient amide bond formation . Process Analytical Technology (PAT), such as in-line FTIR, monitors intermediate formation in real time, reducing off-spec batches .

Q. How does the compound’s sulfonamide group influence its reactivity in biological systems?

- Methodological Answer : The sulfonamide moiety acts as a hydrogen-bond donor/acceptor, facilitating interactions with enzymes or receptors. For instance, in medicinal chemistry, this group may inhibit metalloproteases (e.g., MMP3) by coordinating active-site zinc ions . To study this, perform competitive binding assays with fluorescent probes (e.g., FRET substrates) and validate via molecular docking simulations (AutoDock Vina) .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

- Methodological Answer : Poor crystallization often results from conformational flexibility or solvate formation. Use solvent vapor diffusion (e.g., ether into DMF) to slow crystal growth. Additives like hexafluoroisopropanol (HFIP) can rigidify the sulfonamide group, promoting lattice formation . For stubborn cases, co-crystallization with complementary hydrogen-bond donors (e.g., urea derivatives) may stabilize the crystal structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.